molecular formula C16H16N2O5 B4894522 N-hydroxy-N-(2-nitro-1-phenylethyl)-2-phenoxyacetamide

N-hydroxy-N-(2-nitro-1-phenylethyl)-2-phenoxyacetamide

Cat. No. B4894522
M. Wt: 316.31 g/mol
InChI Key: NWUCDDFSTFQCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hydroxy-N-(2-nitro-1-phenylethyl)-2-phenoxyacetamide, also known as NHPA, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. It is a chemical compound that belongs to the class of nitroaromatic compounds and has a molecular weight of 346.32 g/mol.

Mechanism of Action

The mechanism of action of N-hydroxy-N-(2-nitro-1-phenylethyl)-2-phenoxyacetamide is not fully understood. However, studies have shown that it exhibits its anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and enzymes. It also exhibits its anticancer properties by inducing apoptosis and inhibiting cell proliferation. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and protect against oxidative stress. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-hydroxy-N-(2-nitro-1-phenylethyl)-2-phenoxyacetamide in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be used as a precursor for the synthesis of other biologically active compounds. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-hydroxy-N-(2-nitro-1-phenylethyl)-2-phenoxyacetamide. One potential direction is the development of novel drug delivery systems using this compound as a precursor. Another potential direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
This compound, or this compound, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promising results in various studies and has the potential to be used in the development of novel drug delivery systems and in the treatment of various diseases.

Synthesis Methods

The synthesis of N-hydroxy-N-(2-nitro-1-phenylethyl)-2-phenoxyacetamide involves the reaction of 2-nitro-1-phenylethanol with phenoxyacetyl chloride in the presence of triethylamine and dimethylformamide. The reaction yields this compound as a white solid with a high yield. The purity of the compound can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

N-hydroxy-N-(2-nitro-1-phenylethyl)-2-phenoxyacetamide has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, anticancer, and antioxidant properties. It has also been studied for its potential use as a drug delivery system and as a precursor for the synthesis of other biologically active compounds.

properties

IUPAC Name

N-hydroxy-N-(2-nitro-1-phenylethyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c19-16(12-23-14-9-5-2-6-10-14)18(22)15(11-17(20)21)13-7-3-1-4-8-13/h1-10,15,22H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUCDDFSTFQCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C[N+](=O)[O-])N(C(=O)COC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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